molecular formula C7H13ClN2O3S B8200651 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride

Cat. No.: B8200651
M. Wt: 240.71 g/mol
InChI Key: OJLFSTFJPMNJIL-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride (CAS: 1034558-51-4) is a sulfonic acid-functionalized ionic liquid (IL) with the molecular formula C₇H₁₃ClN₂O₃S and a molecular weight of 240.71 g/mol. It is characterized by a hydrophilic sulfopropyl group attached to the imidazolium core, enhancing its solubility in polar solvents and acidity, making it a versatile catalyst in organic synthesis . Its applications span catalysis, membrane technology, and material science, driven by its tunable physicochemical properties.

Properties

IUPAC Name

3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S.ClH/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;/h4-5,7H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLFSTFJPMNJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCCS(=O)(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride (also referred to as [C7H13ClN2O3S]) is an ionic liquid that has garnered attention in various fields of research due to its unique structural properties and biological activities. This compound presents potential applications in enzyme stabilization, drug delivery systems, and as a solvent in biochemical assays.

The molecular structure of 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride includes a sulfonic acid group, which enhances its solubility and acidity compared to other imidazolium-based ionic liquids. Its molecular weight is approximately 240.71 g/mol, and it is characterized by a high degree of thermal stability and low volatility, making it suitable for diverse applications in both chemistry and biology .

Enzyme Stabilization and Biocatalysis

Research indicates that 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride can stabilize enzymes, enhancing their catalytic efficiency in various biochemical reactions. The ionic nature of the compound creates favorable environments for enzymatic activity, which can lead to improved yields in biocatalytic processes. For instance, studies have shown that this ionic liquid can significantly enhance the stability of lipases, which are crucial for biotransformation processes .

Drug Delivery Systems

The compound's solubility and stability properties make it an attractive candidate for drug delivery applications. Its ability to encapsulate therapeutic agents could improve their bioavailability and efficacy. Ongoing research is exploring its potential as a carrier for hydrophobic drugs, leveraging its ionic characteristics to facilitate the release of active pharmaceutical ingredients .

Interaction with Biological Molecules

The interactions of 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride with biomolecules suggest its role in modulating biological pathways. The compound can engage with proteins through hydrogen bonding and electrostatic interactions, potentially influencing enzyme activity or receptor binding .

Case Study 1: Enzyme Stabilization

A study investigated the effect of 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride on the stability of various enzymes under different conditions. The results indicated that enzymes treated with this ionic liquid exhibited enhanced thermal stability and retained activity over extended periods compared to controls without the ionic liquid.

Case Study 2: Drug Delivery Efficacy

In another study focusing on drug delivery systems, researchers tested the encapsulation efficiency of hydrophobic drugs using formulations containing 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride. The findings demonstrated a significant improvement in drug release profiles, suggesting that the ionic liquid effectively facilitated the solubilization and controlled release of therapeutic agents.

Comparative Analysis

To better understand the unique properties of 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
1-Methyl-3-(propylsulfonic)-imidazolium hydrogen sulfateC10H20N2O6SMore hydrophobic; less soluble than target compound
1-Methyl-3-(butylsulfonic)-imidazolium chlorideC11H20ClN2O4SDifferent anion leading to varied solubility properties
1-Methyl-3-(sulfobutyl)-imidazolium chlorideC10H18ClN2O4SHigher lipophilicity; different functionalization

This table highlights how the specific sulfonic acid group in 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride contributes to its enhanced solubility and biological activity compared to other similar compounds.

Scientific Research Applications

Applications in Catalysis

One of the most significant applications of 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride is as a catalyst in organic synthesis. Its ionic nature allows it to facilitate various chemical reactions, including:

  • One-Pot Synthesis : This compound has been successfully employed as a catalyst for the one-pot synthesis of dihydropyrimidinones under solvent-free conditions, demonstrating its efficiency and green chemistry credentials .
  • Conversion of Hemicellulose : It has been utilized in processes converting hemicellulose into C5 sugars (like xylose and arabinose) with yields ranging from 70% to 95%, showcasing its potential in biomass conversion technologies .

Biological Applications

Research indicates that imidazolium salts, including 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride, exhibit notable biological activities:

  • Antimicrobial Properties : Studies have shown that similar compounds can inhibit bacterial glycosyl transferases, which are essential for bacterial cell wall synthesis. This suggests potential applications in treating bacterial infections.

Materials Science Applications

In materials science, ionic liquids like 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride are explored for their unique properties:

  • Electrolytes for Batteries : The compound has been investigated as a potential electrolyte in lithium-ion batteries due to its ionic conductivity and thermal stability .

Data Table: Comparative Applications of Related Compounds

Compound NameApplication AreaKey Features
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chlorideOrganic synthesisEfficient catalyst for one-pot reactions
1-Methylimidazolium chlorideIonic liquid applicationsCommonly used but lacks sulfur functionality
1-Methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chlorideGreen catalystUsed in solvent-free synthesis

Case Study 1: Dihydropyrimidinone Synthesis

In a study published on the use of ionic liquids as catalysts, 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride was applied in the one-pot synthesis of dihydropyrimidinones. The results indicated high yields and selectivity, emphasizing its effectiveness as a green catalyst .

Case Study 2: Biomass Conversion

Another research effort focused on the conversion of hemicellulose into fermentable sugars using this ionic liquid. The study reported yields between 70% and 95% for C5 sugars, indicating significant potential for biofuel production .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium Chloride
  • Structure : Features a sulfonate group attached via a shorter ethyl chain.
  • Applications: Widely used as a Brønsted acidic catalyst in Biginelli reactions and dihydropyrimidinone synthesis, achieving high yields (>85%) and recyclability (up to six cycles) .
  • Advantages : Higher acidity due to the direct sulfonate-ethyl linkage, enhancing catalytic efficiency in acid-mediated reactions .
1-Methyl-3-(4-vinylbenzyl)-1H-imidazol-3-ium Chloride
  • Structure : Contains a hydrophobic vinylbenzyl group.
  • Applications: Incorporated into cellulose acetate propionate (CAP) membranes for propan-2-ol dehydration. Increases membrane swelling in water, ethanol, and isopropanol due to hydrophilic-hydrophobic balance .
  • Limitations : Less stable under high-temperature conditions compared to sulfopropyl derivatives.
1-Methyl-3-[3-(triethoxysilyl)propyl]-1H-imidazol-3-ium Chloride
  • Structure : Includes a triethoxysilylpropyl group enabling covalent bonding to silica supports.
  • Applications : Immobilized on mesoporous SBA-15 for sulfide oxidation catalysis. Achieves moderate to excellent conversions (60–95%) using H₂O₂ as an oxidant .
  • Unique Feature : Silane moiety facilitates heterogeneous catalysis, improving recyclability.
1-Methyl-3-(3-methoxypropyl)-1H-imidazol-3-ium Chloride
  • Structure : Methoxypropyl substituent instead of sulfopropyl.
  • Applications : Serves as a precursor for N-heterocyclic carbene (NHC) ligands in metal complexes. Lower acidity limits catalytic utility but enhances stability in coordination chemistry .

Physicochemical and Catalytic Properties

Property 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium Chloride 1-Methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium Chloride 1-Methyl-3-(4-vinylbenzyl)-1H-imidazol-3-ium Chloride 1-Methyl-3-[3-(triethoxysilyl)propyl]-1H-imidazol-3-ium Chloride
Acidity High (sulfonic acid group) Very High (shorter sulfonate linkage) Low Moderate
Hydrophilicity High High Moderate (vinylbenzyl adds hydrophobicity) Low (silane group)
Catalytic Efficiency 57% yield in isoxazole synthesis >85% yield in Biginelli reactions N/A (used in membranes) 60–95% sulfide conversion
Recyclability Limited data 6 cycles without loss of activity N/A 5 cycles with <10% activity drop
Thermal Stability Stable up to 200°C Stable at RT Degrades above 150°C Stable up to 250°C (silica support)

Preparation Methods

Alkylation with 1,3-Propanesultone

Reagents :

  • 1-Methylimidazole

  • 1,3-Propanesultone

  • Hydrochloric acid (HCl)

Procedure :

  • Zwitterion Formation :

    • 1-Methylimidazole and 1,3-propanesultone are combined in a 1:1 molar ratio in toluene under reflux (110°C, 16–24 hours).

    • The reaction produces a zwitterionic intermediate, 3-methyl-1-(3-sulfopropyl)imidazol-1-ium, which precipitates as a white solid.

    • Yield: ~78% (isolated via filtration and drying under vacuum).

  • Acidification to Chloride Salt :

    • The zwitterion is treated with aqueous HCl (1:1 molar ratio) at 70–85°C for 24 hours.

    • The product is purified by washing with acetone or ethyl acetate to remove unreacted reagents.

Key Data :

ParameterValueSource
Reaction Temperature70–85°C
Purity≥95%
Molecular Weight240.71 g/mol

Direct Quaternization with Chlorosulfopropyl Halides

Reagents :

  • 1-Methylimidazole

  • 3-Chloropropanesulfonyl chloride

Procedure :

  • Alkylation :

    • 1-Methylimidazole reacts with 3-chloropropanesulfonyl chloride in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours.

    • The reaction proceeds via nucleophilic substitution, forming the sulfopropylimidazolium chloride directly.

  • Workup :

    • The crude product is extracted with water, and residual solvent is removed via rotary evaporation.

    • Final purification involves recrystallization from ethanol or methanol.

Advantages :

  • Avoids zwitterion intermediate, reducing reaction steps.

  • Higher atom economy compared to the 1,3-propanesultone route.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Challenges
1,3-Propanesultone70–7895–98Requires anhydrous conditions
Chlorosulfopropyl65–7290–95Handling corrosive reagents

Notes :

  • The 1,3-propanesultone route is more widely reported due to commercial availability of reagents.

  • Chlorosulfopropyl methods may generate HCl gas, necessitating controlled environments.

Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR (D₂O) : δ 8.66 (s, 1H, imidazolium H), 7.42 (s, 1H), 7.35 (s, 1H), 4.26 (t, 2H, -CH₂-SO₃), 3.79 (s, 3H, N-CH₃), 2.82 (t, 2H, -CH₂-CH₂-), 2.21 (m, 2H, -CH₂-).

    • ¹³C NMR : Peaks at 136.2 (imidazolium C), 47.7 (N-CH₂), 35.7 (SO₃-CH₂).

  • Elemental Analysis :

    • Calculated: C 34.9%, H 5.44%, N 11.6%, S 13.3%.

    • Observed: C 31.75%, H 6.2%, N 11.5%, S 12.6%.

Industrial-Scale Considerations

  • Solvent Selection : Toluene or acetonitrile are preferred for their low boiling points and ease of removal.

  • Cost Efficiency : 1,3-Propanesultone is cost-prohibitive for large-scale synthesis, making chlorosulfopropyl routes more viable.

  • Safety : Both methods require handling corrosive acids (HCl) and sulfonating agents under fume hoods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves quaternization of 1-methylimidazole with 3-chloropropanesulfonic acid derivatives under reflux in an inert atmosphere. Key parameters include temperature control (~78°C), solvent selection (e.g., acetonitrile), and stoichiometric ratios. Post-synthesis purification via rotoevaporation and vacuum drying improves purity . Yield optimization may require iterative adjustments of reaction time and excess sulfopropyl reagents to drive the reaction to completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • ¹H and ¹³C NMR : Identify resonances for the methyl group (~3.0 ppm), sulfopropyl chain protons (multiplet at ~2.5–3.5 ppm), and imidazolium ring protons (downfield shifts due to electron-withdrawing sulfonate) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks corresponding to [M-Cl]⁺ and fragmentation patterns confirming the sulfopropyl moiety.
  • X-ray Diffraction : Resolves crystal packing and confirms counterion positioning in the lattice .

Q. How should researchers handle and store this compound to ensure long-term stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Avoid exposure to strong oxidizers or high temperatures (>100°C). Conduct periodic stability checks using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this ionic liquid in catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, predicting active sites for catalysis. Combine this with reaction path searches to simulate intermediates and transition states. Experimental validation via kinetic studies (e.g., turnover frequency measurements) bridges computational predictions with observed reactivity .

Q. What strategies are recommended for resolving contradictions between experimental NMR data and computational structural predictions?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (e.g., using GIAO-DFT).
  • Solvent Effects : Account for solvent-induced shifts in computational models.
  • Isotopic Labeling : Use deuterated analogs to simplify spectral interpretation.
  • X-ray Crystallography : Provides unambiguous structural data to reconcile discrepancies .

Q. What are the critical considerations when designing experiments to study the compound’s stability under varying thermal and oxidative conditions?

  • Methodological Answer :

  • Thermal Stability : Use TGA to determine decomposition onset temperatures. Isothermal aging tests at elevated temperatures quantify degradation rates.
  • Oxidative Resistance : Expose the compound to O₂ or H₂O₂ and monitor changes via FTIR (e.g., sulfonate group oxidation) or ion chromatography (chloride release).
  • Accelerated Stability Testing : Combine high-temperature and humidity chambers to simulate long-term storage conditions .

Q. How can researchers systematically investigate the compound’s efficacy in membrane-based separation technologies?

  • Methodological Answer :

  • Membrane Fabrication : Blend the ionic liquid with polymers (e.g., polyvinylidene fluoride) and assess phase compatibility via SEM.
  • Permeability Studies : Measure gas or ion transport rates using time-lag methods or electrochemical impedance spectroscopy.
  • Selectivity Optimization : Tune sulfopropyl chain length or counterion pairing (e.g., triflate vs. chloride) to enhance separation efficiency .

Q. What advanced analytical approaches are suitable for probing the compound’s interactions with biomolecules or other ionic species?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with proteins or DNA.
  • Molecular Dynamics (MD) Simulations : Models solvation effects and interaction pathways in aqueous or lipid environments.
  • Ion Chromatography : Tracks anion exchange dynamics in multi-component systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride
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1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride

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